molecular formula C21H18N4O2 B6575075 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105227-70-0

3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B6575075
CAS No.: 1105227-70-0
M. Wt: 358.4 g/mol
InChI Key: PXZQGRDLTIRVBG-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community due to their biological potential . Various synthetic strategies have been used for constructing the core scaffold . The reaction was investigated with different catalyst loading of 15, 20, and 25 mol % .


Molecular Structure Analysis

The THIQ heterocyclic scaffold is an important structural motif of various natural products and therapeutic lead compounds . It forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored in recent years . These reactions involve the isomerization of iminium intermediate .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research could focus on further exploring the biological potential of these analogs and their applications in treating various diseases.

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-18(24-10-9-14-5-1-2-6-15(14)11-24)12-25-13-22-19-16-7-3-4-8-17(16)23-20(19)21(25)27/h1-8,13,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZQGRDLTIRVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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